

Protocol for 7-Methylbenzo[d]thiazol-2-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine
Cat. No.: B085021

Get Quote

An Application Guide to the Strategic Functionalization of **7-Methylbenzo[d]thiazol-2-amine** for Drug Discovery

Introduction: The 7-Methylbenzo[d]thiazol-2-amine Scaffold

The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.^{[1][2]} The introduction of a methyl group at the 7-position, yielding **7-Methylbenzo[d]thiazol-2-amine**, offers a nuanced modification that can subtly influence the molecule's steric and electronic properties. This can lead to enhanced binding affinity for biological targets, improved metabolic stability, and modulated pharmacokinetic profiles.

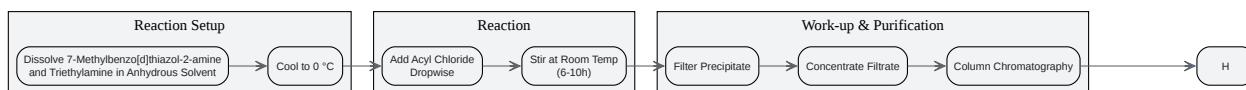
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the key functionalization strategies of the **7-Methylbenzo[d]thiazol-2-amine** scaffold. The focus is not merely on procedural steps but on the underlying chemical principles and the rationale behind experimental choices, empowering researchers to adapt and innovate.

PART 1: N-Functionalization of the 2-Amino Group

The exocyclic amino group at the C2-position is a primary site for synthetic elaboration due to its nucleophilicity.^[3] Functionalization at this position is a cornerstone for exploring structure-activity relationships (SAR) and developing extensive compound libraries.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a robust method for introducing a diverse range of substituents. The resulting amide bond can act as a crucial hydrogen bond donor or acceptor, significantly influencing interactions with biological targets. Common acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.^[4]


- Acyl Chlorides: Highly reactive electrophiles that readily react with the 2-amino group. The reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive.^{[4][5]}
- Carboxylic Acids: Less reactive than acyl chlorides, requiring activating agents (e.g., DCC, EDC, HATU) to form a more reactive intermediate in situ. This approach is valuable when the corresponding acyl chloride is unstable or commercially unavailable.
- Anhydrides: Offer a good balance of reactivity and stability. Acetic anhydride or glacial acetic acid can be used for simple acetylation, often under reflux conditions.^[6]

This protocol details the synthesis of N-(7-methylbenzo[d]thiazol-2-yl)acetamide using chloroacetyl chloride as a representative acylating agent.

Step-by-Step Methodology:

- Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve **7-Methylbenzo[d]thiazol-2-amine** (1.0 mmol, 1.0 equiv.) in a suitable anhydrous solvent such as benzene or DMF (15 mL).
- Base Addition: Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and cool the flask to 0 °C in an ice bath.
- Acyl Chloride Addition: Add the acyl chloride (e.g., chloroacetyl chloride, 1.1 mmol, 1.1 equiv.) dropwise to the cooled, stirred solution.

- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6-10 hours.^[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- Work-up: Upon completion, filter off the precipitated triethylamine hydrochloride. Concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting solid residue by column chromatography on silica gel, using an appropriate eluent system (e.g., chloroform or a hexane/ethyl acetate gradient), to yield the desired N-acylated product.^[4]

[Click to download full resolution via product page](#)

Caption: General workflow for N-acylation of **7-Methylbenzo[d]thiazol-2-amine**.

N-Alkylation: Reductive Amination

N-alkylation introduces aliphatic or benzylic groups, which can enhance lipophilicity and modulate binding interactions. While direct alkylation with alkyl halides is possible, it can suffer from over-alkylation. Reductive amination offers a more controlled, high-yield alternative.^{[7][8]}

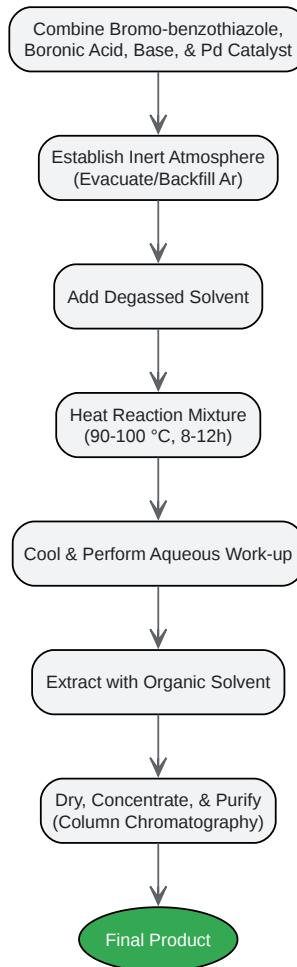
- Mechanism: This two-step, one-pot process first involves the formation of an imine intermediate between the amine and an aldehyde or ketone.^[7] This intermediate is then reduced *in situ* by a mild reducing agent.
- Reducing Agent: Sodium borohydride (NaBH₄) is a common choice as it is selective for the imine and will not reduce the aldehyde in the presence of the amine. It is also safer and easier to handle than other hydrides like LiAlH₄.^[8]
- Solvent: Anhydrous methanol is often used as it is a good solvent for the reactants and does not react with NaBH₄ at low temperatures.^[7]

Step-by-Step Methodology:

- Reaction Setup: To a round-bottom flask, add **7-Methylbenzo[d]thiazol-2-amine** (1.0 mmol, 1.0 equiv.) and the corresponding aldehyde (1.1 mmol, 1.1 equiv.).
- Solvent Addition: Add anhydrous methanol (10 mL).
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to form the imine intermediate. Monitor its formation by TLC.^[7]
- Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise, ensuring the temperature remains low.
- Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
- Quenching: Carefully quench the reaction by the slow addition of water.
- Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.^[7]

PART 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

To functionalize the benzene ring portion of the scaffold, palladium-catalyzed cross-coupling reactions are indispensable tools. The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly powerful due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and high functional group tolerance.^{[9][10]}


- Precursor: This reaction requires a halogenated starting material. For functionalization at the 6-position, 2-amino-6-bromo-7-methylbenzothiazole would be the necessary precursor.
- Catalyst: A palladium(0) species is the active catalyst. This is often generated *in situ* from a palladium(II) precatalyst like $\text{Pd}(\text{OAc})_2$ or uses a stable Pd(0) source like $\text{Pd}(\text{PPh}_3)_4$.^[9]
- Ligand: A phosphine ligand (e.g., PPh_3 , SPhos) is crucial. It stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity, facilitating the key steps of the catalytic cycle.
- Base: A base (e.g., K_2CO_3 , Cs_2CO_3) is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.^[10]

Functionalization Method	Target Site	Key Reagents	Typical Conditions	Advantages	Common Challenges
N-Acylation	2-Amino Group	Acyl Chloride, Base	0°C to RT, 6-10h	High yield, vast reagent scope	Acyl chloride sensitivity
N-Alkylation	2-Amino Group	Aldehyde, NaBH_4	0°C to RT, 2-4h	Controlled, avoids over-alkylation	Aldehyde stability
Suzuki Coupling	Benzene Ring (e.g., C6)	Aryl Boronic Acid, Pd Catalyst, Base	80-110°C, 8-12h	Excellent for C-C bonds, wide scope	Requires halogenated precursor

This protocol describes a general procedure for coupling an aryl boronic acid with a bromo-substituted 7-methyl-2-aminobenzothiazole precursor.

Step-by-Step Methodology:

- Reaction Setup: In a Schlenk tube, combine 2-amino-6-bromo-7-methylbenzothiazole (1.0 mmol, 1.0 equiv.), the aryl boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K_2CO_3 , 2.0 mmol, 2.0 equiv.).
- Catalyst Addition: Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 5 mol%).
- Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Solvent Addition: Add a degassed solvent mixture, such as Dioxane/ H_2O (4:1, 10 mL), via syringe.
- Heating: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor progress by TLC or LC-MS.^[9]
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate. Purify the residue by flash column chromatography to obtain the 6-aryl-7-methylbenzo[d]thiazol-2-amine derivative.^[11]

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

PART 3: C-H Functionalization

Direct C-H functionalization is an increasingly important strategy in modern organic synthesis, offering a more atom-economical approach by avoiding the pre-functionalization (e.g., halogenation) of starting materials.^{[12][13]} For the benzothiazole scaffold, the C2 position is particularly susceptible to this type of transformation.

- Mechanism: One innovative method involves the in-situ formation of a thiazol-2-yl-phosphonium salt intermediate.^{[12][14]} This intermediate activates the C2 position, transforming the C-H bond into a leaving group and making it susceptible to nucleophilic attack.
- Reagents: The reaction typically uses triphenylphosphine in the presence of an activating agent (like triflic anhydride) and a base. The resulting phosphonium salt can then react with a variety of nucleophiles (alcohols, amines) under mild conditions.^{[12][13]} This method provides an alternative to traditional cross-coupling for introducing heteroatom substituents at the C2 position.

While this method is powerful for modifying the C2 position of the benzothiazole ring itself, it is less commonly applied to 2-aminobenzothiazoles where the amino group is the primary nucleophilic site. However, it remains a key strategy for scaffold diversification and is included here for completeness.

Conclusion

The **7-Methylbenzo[d]thiazol-2-amine** scaffold provides a rich platform for synthetic exploration in drug discovery. The protocols detailed in this guide for N-acylation, N-alkylation, and Suzuki cross-coupling represent robust, reproducible, and rational approaches to its functionalization. By

understanding the causality behind the choice of reagents and conditions, researchers can effectively generate diverse libraries of novel compounds, accelerating the journey from lead identification to the development of new therapeutic agents.

References

- Zi, Y., Schömberg, F., Wagner, K., & Rueping, M. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. *Organic Letters*, 22(9), 3407–3411. Available at: [https://pubs.acs.org/doi/10.1021/acs.orglett.0c00882\[12\]\[13\]\[14\]](https://pubs.acs.org/doi/10.1021/acs.orglett.0c00882[12][13][14])
- BenchChem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole. BenchChem Application Notes. Available at: <https://www.benchchem.com>
- BenchChem. (2025). The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry. BenchChem Technical Guides. Available at: [https://www.benchchem.com/technical-guides/14\[1\]](https://www.benchchem.com/technical-guides/14[1])
- American Chemical Society. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. *Organic Letters*. Available at: [https://pubs.acs.org/doi/10.1021/acs.orglett.0c00882\[12\]\[13\]](https://pubs.acs.org/doi/10.1021/acs.orglett.0c00882[12][13])
- ACS Publications. (2020). C–H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates. *Organic Letters*. Available at: [https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00882\[12\]\[13\]\[14\]](https://pubs.acs.org/doi/abs/10.1021/acs.orglett.0c00882[12][13][14])
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. *Journal of Molecular Diversity*. Available at: [https://journal.umpr.ac.id/index.php/jmd/article/view/3142\[6\]](https://journal.umpr.ac.id/index.php/jmd/article/view/3142[6])
- Royal Society of Chemistry. (2019). Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant. *Organic Chemistry Frontiers*. Available at: [https://pubs.rsc.org/en/content/articlelanding/2019/q0/c9qo00902a\[15\]](https://pubs.rsc.org/en/content/articlelanding/2019/q0/c9qo00902a[15])
- Al-Ostath, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. *ACS Omega*. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599426/\[3\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10599426/[3])
- BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem Application Notes. Available at: <https://www.benchchem.com>
- Koutentis, P. A., & Koyioni, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. *Molecules*, 27(19), 6693. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573384/\[16\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573384/[16])
- Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. *Molecules*, 18(8), 8846–8858. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270425/\[9\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270425/[9])
- Royal Society of Chemistry. (2015). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. *RSC Advances*. Available at: [https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09121d\[17\]](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra09121d[17])
- Royal Society of Chemistry. (2019). Room temperature HFIP/Ag-promoted palladium-catalyzed C–H functionalization of benzothiazole with iodoarenes. *Chemical Communications*. Available at: [https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc07963a\[18\]](https://pubs.rsc.org/en/content/articlelanding/2019/cc/c9cc07963a[18])
- Piscitelli, F., et al. (2010). Solid-Phase Synthesis of 2-Aminobenzothiazoles. *Organic Letters*, 12(12), 2920–2923. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2886119/\[19\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2886119/[19])
- Spandidos Publications. (2024). 2-aminobenzothiazole: Significance and symbolism. Spandidos Publications. Available at: [https://www.spandidos-publications.com/keyword/2-aminobenzothiazole\[20\]](https://www.spandidos-publications.com/keyword/2-aminobenzothiazole[20])
- ResearchGate. (2018). Synthesis of N-alkylated 2-aminobenzothiazoles and thiazoles via reductive amination. ResearchGate. Available at: <https://www.researchgate.net>
- Royal Society of Chemistry. (2013). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. *Chemical Communications*. Available at: [https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc41269a\[21\]](https://pubs.rsc.org/en/content/articlelanding/2013/cc/c3cc41269a[21])
- Wang, S., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. *European Journal of Medicinal Chemistry*, 238, 114470. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9046002/\[2\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9046002/[2])
- ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. *ACS Omega*. Available at: [https://pubs.acs.org/doi/10.1021/acsomega.3c05423\[22\]](https://pubs.acs.org/doi/10.1021/acsomega.3c05423[22])
- Al-Suwaidan, I. A., et al. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. *Polycyclic Aromatic Compounds*. Available at: [https://pubmed.ncbi.nlm.nih.gov/38173434/\[23\]](https://pubmed.ncbi.nlm.nih.gov/38173434/[23])
- Gilbert, A. M., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. *Molecules*, 27(3), 1083. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839151/\[24\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8839151/[24])
- ResearchGate. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. ResearchGate. Available at: [https://www.researchgate.net/publication/249964147_Efficient_Synthesis_of_2-Amino-6-Arylbenzothiazoles_via_Pd0_Suzuki_Cross_Coupling_Reaction_Potent_Urease_Ezyme_Inhibition_and_Nitric_Oxide_Scavenging_Activities\[11\]](https://www.researchgate.net/publication/249964147_Efficient_Synthesis_of_2-Amino-6-Arylbenzothiazoles_via_Pd0_Suzuki_Cross_Coupling_Reaction_Potent_Urease_Ezyme_Inhibition_and_Nitric_Oxide_Scavenging_Activities[11])
- Eco-Vector Journals Portal. (2024). In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents. *Research Results in Pharmacology*. Available at: [https://rrpharmacology.penza-press.ru/jour/article/view/827\[25\]](https://rrpharmacology.penza-press.ru/jour/article/view/827[25])
- Eurtivong, C., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. *Bioorganic & Medicinal Chemistry*, 26(3), 649–661. Available at: [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5774438/\[26\]](https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5774438/[26])

- Preprints.org. (2023). In-silico Based Designing of Benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-Inflammatory Agents. Preprints.org. Available at: <https://www.preprints.org/manuscript/202306.1837/v1>[27]
- Wang, W., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(12), 6439–6446. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079361/>[5]
- ResearchGate. (2023). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. ResearchGate. Available at: <https://www.researchgate.net>.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: <https://www.youtube.com>.
- ResearchGate. (2016). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. Available at: https://www.researchgate.net/publication/305814540_Utility_of_Suzuki-Miyaura_Cross-Coupling_Reaction_in_Synthesis_of_Benzoaphenothiazine_and_Benzoaphenoxyazine_Derivatives_and_their_Antimicrobial_Screening[29]
- Yadav, R., et al. (2024). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α -amylase and α -glucosidase. Scientific Reports, 14(1), 108. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10763836/>[30]
- Shablykin, O. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 457–460. Available at: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9132220/>[31]
- ResearchGate. (2024). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. ResearchGate. Available at: https://www.researchgate.net/publication/38173434_Exploring_Benzo_d_thiazol-2-Amine_Derivatives_Synthesis_and_Molecular_Docking_Insights_Potential_Anticancer_Agents_Targeting_HER_Enzyme_and_DNA[32]
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: <https://www.mdpi.com/1420-3049/26/5/1449>[33]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.umpr.ac.id [journal.umpr.ac.id]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [protocol for 7-Methylbenzo[d]thiazol-2-amine functionalization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b085021#protocol-for-7-methylbenzo-d-thiazol-2-amine-functionalization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com